2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol
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Overview
Description
2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol is a heterocyclic compound that combines a thiazole ring and a pyridine ring. This compound is of significant interest due to its potential pharmacological activities and its role as a bioisostere of purine . It has been reported to exhibit a broad spectrum of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor properties .
Preparation Methods
The synthesis of 2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with pyridine derivatives, followed by the formation of the thiazole heterocycle . The synthetic route can be summarized as follows:
Starting Material: Pyridine derivative.
Formation of Thiazole Ring: This step involves the reaction of the pyridine derivative with appropriate reagents to form the thiazole ring.
Final Product: The resulting compound is this compound.
Chemical Reactions Analysis
2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: It has shown promise as an anti-inflammatory and antitumor agent.
Industry: The compound’s herbicidal properties make it a candidate for agricultural applications.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival . The compound’s N-heterocyclic core is directly involved in binding to the kinase through key hydrogen bond interactions .
Comparison with Similar Compounds
2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol can be compared with other thiazolo[4,5-B]pyridine derivatives, such as:
Thiazolo[3,2-a]pyridines: These compounds also combine thiazole and pyridine rings but have different annulation patterns and biological activities.
Thiazolo[5,4-b]pyridines: Similar to the compound , these derivatives have shown potent PI3K inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern and its broad spectrum of biological activities .
Properties
Molecular Formula |
C12H8FN3O2S |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-(3-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H8FN3O2S/c13-6-2-1-3-7(4-6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18) |
InChI Key |
SHAYOROPNNHKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC3=C(S2)C(=CC(=O)N3)O |
Origin of Product |
United States |
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